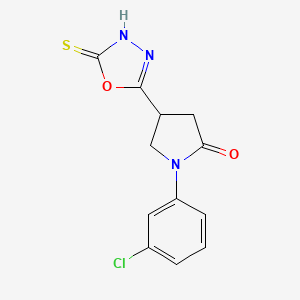![molecular formula C19H13N3OS2 B2657534 (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide CAS No. 477327-05-2](/img/structure/B2657534.png)
(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide is a complex organic molecule featuring a conjugated system with benzothiazole and thiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thioamides.
Coupling of the Rings: The benzothiazole and thiazole rings are then coupled using a suitable linker, such as a phenylprop-2-enamide moiety, under conditions that favor the formation of the (2E) isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and benzothiazole rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the phenylprop-2-enamide moiety, converting it to a single bond and potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated amides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide is investigated for its potential as an antimicrobial or anticancer agent. The presence of benzothiazole and thiazole rings, which are known pharmacophores, suggests that this compound could interact with biological targets effectively.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system.
作用機序
The mechanism by which (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide exerts its effects is likely related to its ability to interact with specific molecular targets. The benzothiazole and thiazole rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function. Additionally, the compound may act as a ligand for metal ions, altering the activity of metalloenzymes.
類似化合物との比較
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share the benzothiazole ring and exhibit similar biological activities.
Thiazole Derivatives: Thiazole-containing compounds such as thiamine (vitamin B1) are known for their biological significance.
Phenylprop-2-enamide Derivatives: Compounds like cinnamamide, which contain the phenylprop-2-enamide moiety, are also of interest for their biological activities.
特性
IUPAC Name |
(E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS2/c23-17(11-10-13-6-2-1-3-7-13)22-19-21-15(12-24-19)18-20-14-8-4-5-9-16(14)25-18/h1-12H,(H,21,22,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTLQVFMBXSYJF-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(7-Chloro-1,3-benzodioxol-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B2657451.png)
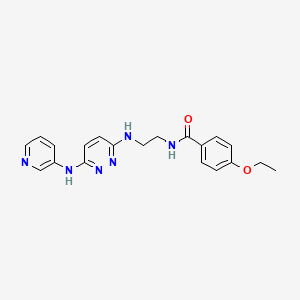
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2657455.png)
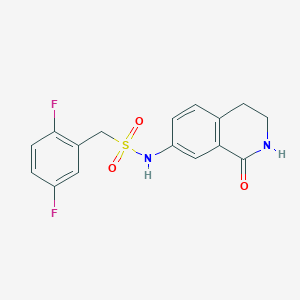
![1,7-dibutyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2657459.png)
![[4-[(2-Chloropyridine-4-carbonyl)oxymethyl]phenyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2657460.png)
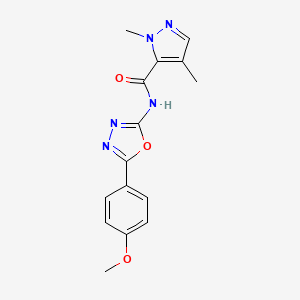
![Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2657462.png)
![Methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2657463.png)
![1-methyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2657466.png)
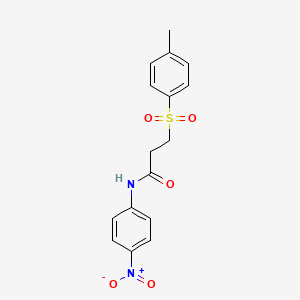
![(E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2657468.png)
![ethyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2657471.png)
